3-Mercaptohexyl acetate

Odor Threshold Sensory Analysis Wine Aroma

3-Mercaptohexyl acetate (CAS 136954-20-6) is an acetate ester of 3-mercaptohexanol and belongs to the class of polyfunctional volatile thiols. It is a key aroma compound identified in a variety of fruits, including passion fruit, and in fermented beverages such as wine, particularly Sauvignon blanc.

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
CAS No. 136954-20-6
Cat. No. B033392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptohexyl acetate
CAS136954-20-6
Synonyms3-Mercapto-1-hexanol 1-Acetate
Molecular FormulaC8H16O2S
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCCCC(CCOC(=O)C)S
InChIInChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3
InChIKeyJUCARGIKESIVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in ethanol and heptane

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptohexyl Acetate (CAS 136954-20-6): A Volatile Thiol Ester for High-Impact Fruit and Tropical Aroma


3-Mercaptohexyl acetate (CAS 136954-20-6) is an acetate ester of 3-mercaptohexanol and belongs to the class of polyfunctional volatile thiols [1]. It is a key aroma compound identified in a variety of fruits, including passion fruit, and in fermented beverages such as wine, particularly Sauvignon blanc [2]. The compound is characterized by its extremely low odor threshold, which is responsible for its powerful sensory impact at trace concentrations, typically imparting notes of passion fruit, grapefruit, and box tree [3]. Its safety as a flavoring agent has been reviewed by JECFA, with no safety concern at current intake levels [4].

Threshold Extremely low odor threshold (ppb range) reported
Descriptor Passion fruit, grapefruit, box tree aroma profile
Review JECFA intake review context available

Procurement Rationale: Why 3-Mercaptohexyl Acetate Cannot Be Interchanged with 3-Mercaptohexanol or 4-MMP


While 3-mercaptohexyl acetate (3MHA) shares a common metabolic origin with other volatile thiols like 3-mercaptohexanol (3MH) and 4-mercapto-4-methyl-2-pentanone (4MMP) in fermentation systems, their sensory and analytical profiles are fundamentally distinct [1]. The three compounds exhibit different odor thresholds, aroma descriptors, and relative potencies in different matrices, which dictates their specific application roles [2]. Simple substitution based on thiol class or a generic 'tropical' descriptor is not supported by quantitative evidence, as demonstrated by their divergent odor activity values (OAVs) in the same wine matrix [3]. Furthermore, analytical methods for their quantification require distinct validation due to differing detection limits, precluding a simple swap in quality control protocols [4].

Attribute
3MHA (Target)
3MH / 4MMP
Odor threshold
Extremely low (ng/L range)
Reported higher threshold for 3MH
Aroma descriptor
Passion fruit, grapefruit, box tree
Grapefruit, citrus (3MH); box tree, blackcurrant (4MMP)
Analytical LOD
Higher LOD than 3MH/4MMP in wine matrix
Reported lower LOD for 3MH and 4MMP

3-Mercaptohexyl Acetate (136954-20-6) Evidence Guide: Quantified Differentiation from Analogs


Odor Threshold Comparison: 3-Mercaptohexyl Acetate vs. 3-Mercaptohexanol

3-Mercaptohexyl acetate (3MHA) exhibits a significantly lower odor perception threshold compared to its alcohol analog, 3-mercaptohexanol (3MH), demonstrating higher potency on a per-mass basis. This is a critical differentiator for applications requiring high aroma impact at minimal inclusion rates. [1]

Odor threshold
Head-to-head
3MHA 2–4 ng/L vs 3MH 60 ng/L
(15–30× lower threshold)
Supports low-dosage formulation context
Measured in water / model wine
Odor Threshold Sensory Analysis Wine Aroma

Analytical Method Detection Limit: 3-Mercaptohexyl Acetate vs. 4-MMP and 3-MH in Wine

A quantitative method using HS-SPME-GC-MS with extractive alkylation established distinct limits of detection (LOD) for three key polyfunctional thiols in a wine matrix. The LOD for 3-mercaptohexyl acetate (3MHA) is an order of magnitude higher than for 4-MMP and 3-MH. This differential analytical behavior is a crucial consideration for laboratory procurement and method development. [1]

LOD in wine
Method context
17 ng/L (3MHA)
Method sensitivity verification required
HS-SPME-GC-MS, 40 mL wine; 3MH LOD ~1 ng/L
Analytical Chemistry GC-MS Wine Analysis Thiol Quantification

Relative Odor Activity Value (OAV) Dominance in Canary Islands White Wines

In a quantitative study of five monovarietal young white wines from the Canary Islands, the Odor Activity Value (OAV) of 3-mercaptohexyl acetate (3MHA) was found to be the highest among all odorants in the Marmajuelo and Verdello varieties. This contrasts with other varieties where different compounds (e.g., 3-methylbutyl acetate, β-damascenone) were dominant. [1]

OAV dominance
Reported
Highest OAV in Marmajuelo & Verdello wines
Variety-specific aroma driver context
Among tested odorants in 5 white varieties
Odor Activity Value Wine Chemistry GC-Olfactometry Aroma Impact

Application in Cannabis Flavoring: Distinct from 3-Mercaptohexanol and 3-Mercaptohexyl Butyrate

Recent patent literature identifies 3-mercaptohexyl acetate (3MHA) as a distinct aroma compound for use in cannabis compositions, specifically listed alongside but separate from 3-mercaptohexanol (3MH) and 3-mercaptohexyl butyrate (3MHB). This demonstrates that formulators in emerging industries recognize these compounds as non-interchangeable entities with unique aromatic contributions. [1]

Patent use
Supporting evidence
Listed as distinct aroma compound for cannabis compositions
Formulation differentiation context
Patent application, 2024
Flavor Chemistry Cannabis Terpenes Patent

Recommended Application Scenarios for 3-Mercaptohexyl Acetate (136954-20-6) Based on Product-Specific Evidence


High-Impact Tropical Flavoring for Low-Dosage Formulations

For applications requiring a potent passion fruit, grapefruit, or box tree note at extremely low inclusion rates (ppb to low ppm range), 3MHA is the superior choice over 3MH. Its odor threshold is 15-30 times lower (2-4 ng/L vs. 60 ng/L), enabling formulators to achieve a powerful aroma impact while minimizing ingredient cost and potential off-notes associated with higher concentrations of thiols. [1]

Authentic Reconstruction of Specific Wine Varietal Aromas

For projects aiming to replicate or study the aroma profile of wines like Marmajuelo and Verdello from the Canary Islands, 3MHA is an essential and non-substitutable ingredient. Quantitative OAV analysis shows it to be the single most active odorant in these varieties, a role not fulfilled by other thiols like 3MH or 4MMP. Omitting or substituting 3MHA will result in a fundamentally incomplete and inauthentic aroma profile. [2]

Development of Validated Analytical Methods for Wine and Beverage QC

When establishing or verifying an analytical protocol for the quantification of volatile thiols in wine or other beverages, 3MHA must be included as a distinct, validated analyte. Data show that its LOD (17 ng/L) differs significantly from that of 3MH (1 ng/L) and 4MMP (0.9 ng/L) in the same wine matrix. A method validated for 3MH cannot be assumed to be suitable for 3MHA without specific verification, making it a critical control point in analytical procurement and method development. [3]

Formulation of Cannabis-Derived Products with Specific Aroma Profiles

Based on recent patent disclosures, 3MHA is a specifically claimed aroma compound for use in cannabis products, listed as a separate and distinct entity from 3MH and 3MHB. For product developers in this industry seeking to create novel flavor compositions or modulate the sensory properties of cannabis extracts, 3MHA represents a unique and targeted tool, supporting the need for its specific procurement over generic thiol blends or substitutes. [4]

Application
Selection property
Validation focus
Low-dosage tropical flavoring
Odor threshold context (reported)
Sensory impact at ppb range
Varietal wine aroma study
Variety-specific OAV ranking
Aroma driver in specific models
Analytical method development
Compound-specific LOD
Method sensitivity verification
Cannabis product flavoring
Patent context differentiation
Targeted aroma modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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